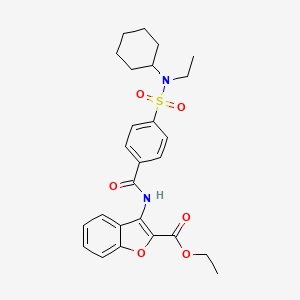

ethyl 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, ethyl 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate, is not directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the synthesis and properties of the target compound. For instance, ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is a related benzofuran derivative that has been synthesized and characterized .

Synthesis Analysis

The synthesis of related benzofuran derivatives typically involves the functionalization of the benzofuran ring. For example, the oxidation of ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid leads to the formation of a sulfinyl group . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfamoyl and benzamido substituents.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized by spectroscopic methods such as IR, ^1H NMR, and MS spectra . The crystal structure can be stabilized by aromatic π–π interactions, as seen in the case of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate, where the benzene rings of neighboring molecules interact . Such interactions could also be expected in the target compound, influencing its crystal packing and stability.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including recyclization and interaction with binucleophiles. For instance, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates react with nitrogen-containing binucleophiles to form fused bicyclic compounds . The target compound may also participate in similar reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their substituents. For example, the presence of a sulfinyl group can lead to the formation of non-classical hydrogen bonds, as observed in the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate . The disordered ethyl group in this compound suggests potential flexibility in the molecular structure, which could affect its physical properties such as melting point and solubility. The target compound's properties would similarly be influenced by its specific functional groups and overall molecular geometry.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on benzofuran derivatives often focuses on their synthesis and crystallographic analysis to understand their molecular configurations and interactions. For instance, studies on compounds like "2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid" highlight the process of alkaline hydrolysis from precursors and detail their crystal structures through hydrogen bonds and π-π interactions (Choi et al., 2009). Such structural analyses are crucial for understanding the physical and chemical properties that might make compounds suitable for various applications, including material science and pharmaceutical research.

Chemical Properties and Reactions

The chemical reactivity and properties of benzofuran derivatives also receive significant attention. For example, the cyclization of ethyl compounds to produce benzofuran derivatives has been studied to explore synthetic routes to complex organic structures (Wilamowski et al., 1995). These reactions are foundational for creating compounds with potential applications in drug development, agrochemicals, and organic materials.

Potential Pharmaceutical Applications

While the direct applications of "ethyl 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate" in pharmaceuticals were not identified in the search, the synthesis and evaluation of benzofuran-containing compounds for cytotoxic activities suggest a broader interest in this class of compounds for therapeutic purposes. For instance, novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential for benzofuran derivatives in anticancer drug development (El-Deen et al., 2016).

Propriétés

IUPAC Name |

ethyl 3-[[4-[cyclohexyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6S/c1-3-28(19-10-6-5-7-11-19)35(31,32)20-16-14-18(15-17-20)25(29)27-23-21-12-8-9-13-22(21)34-24(23)26(30)33-4-2/h8-9,12-17,19H,3-7,10-11H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCUYUCWKIDQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-(N-cyclohexyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)

![2-[10-(3,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2524406.png)